Sominon

Übersicht

Beschreibung

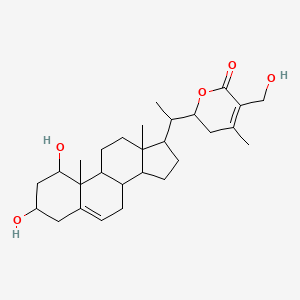

Sominone is a bioactive compound derived from the roots of Withania somnifera, commonly known as Ashwagandha. It is an aglycone of withanoside IV and has been identified as an active metabolite with significant neuroprotective properties. Sominone has garnered attention for its potential in enhancing memory and cognitive functions, making it a promising candidate for treating neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Sominone has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in enhancing neurite outgrowth and synapse formation.

Medicine: Investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Industry: Explored for its use in developing natural pesticides and other agrochemicals.

Wirkmechanismus

Target of Action

Sominone primarily targets the RET (receptor tyrosine kinase of glial cell line-derived neurotrophic factor) in neurons . RET is a receptor for the glial cell line-derived neurotrophic factor (GDNF) and plays a crucial role in the survival and differentiation of certain types of neurons .

Mode of Action

Sominone interacts with its target, the RET receptor, by increasing its phosphorylation . The activation of RET by Sominone leads to the outgrowth of axons and dendrites .

Biochemical Pathways

The biochemical pathways affected by Sominone are primarily related to neuronal regeneration . The activation of the RET pathway by Sominone reinforces the morphological plasticity of neurons . This suggests that Sominone may enhance the reconstruction of neuronal connections .

Result of Action

The activation of the RET pathway by Sominone leads to enhanced memory and increased densities of axons and dendrites in the hippocampus . This suggests that Sominone could reinforce the morphological plasticity of neurons and thus enhance memory .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sominone is typically synthesized through the hydrolysis of withanoside IV, which is extracted from the roots of Withania somnifera. The hydrolysis process involves the use of acidic or enzymatic conditions to cleave the glycosidic bond, yielding sominone as the aglycone product .

Industrial Production Methods: Industrial production of sominone involves large-scale extraction of withanoside IV from Withania somnifera roots, followed by hydrolysis under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography are employed to isolate sominone from other by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Sominone undergoes various chemical reactions, including:

Oxidation: Sominone can be oxidized to form withaferin A, a compound with enhanced pharmacological properties.

Reduction: Reduction of sominone can yield dihydrosominone, which has different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under catalyzed conditions.

Major Products:

Withaferin A: Formed through oxidation.

Dihydrosominone: Formed through reduction.

Various derivatives: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Sominone is unique in its ability to activate the RET receptor independently of glial cell line-derived neurotrophic factor (GDNF). Similar compounds include:

Withaferin A: Another withanolide with potent anti-inflammatory and anti-cancer properties.

Withanolide A: Known for its neuroprotective effects and ability to promote neurite outgrowth.

Withanoside IV: The glycoside precursor of sominone, with similar but less potent effects.

Sominone stands out due to its specific activation of the RET pathway and its potential for treating neurodegenerative diseases.

Eigenschaften

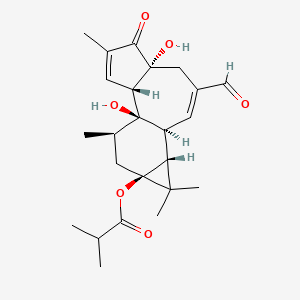

IUPAC Name |

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O5/c1-15-11-24(33-26(32)20(15)14-29)16(2)21-7-8-22-19-6-5-17-12-18(30)13-25(31)28(17,4)23(19)9-10-27(21,22)3/h5,16,18-19,21-25,29-31H,6-14H2,1-4H3/t16-,18+,19-,21+,22-,23-,24+,25-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYIHVSEGVWNCF-RMDUJBCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501135423 | |

| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98569-64-3 | |

| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98569-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)